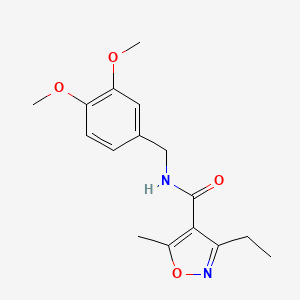![molecular formula C18H18ClN3O2 B5751581 N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as CPBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPBU is a urea derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of CPBU is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, CPBU has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
CPBU has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to decrease blood glucose levels in diabetic mice, as well as to reduce body weight and fat mass in obese mice. Additionally, CPBU has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPBU for laboratory experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the main limitations of CPBU is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPBU. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPBU and to identify potential therapeutic targets for its use. Finally, more research is needed to evaluate the safety and efficacy of CPBU in human clinical trials.
Méthodes De Synthèse
CPBU can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-(2-oxo-1-pyrrolidinyl)benzylisocyanate. The reaction is typically carried out under controlled conditions, such as in the presence of a catalyst or at a specific temperature and pressure.
Applications De Recherche Scientifique
CPBU has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to have antitumor activity, as well as potential therapeutic effects in the treatment of diabetes, obesity, and other metabolic disorders.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-3-1-4-15(11-14)21-18(24)20-12-13-6-8-16(9-7-13)22-10-2-5-17(22)23/h1,3-4,6-9,11H,2,5,10,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQOXDHAOMCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)
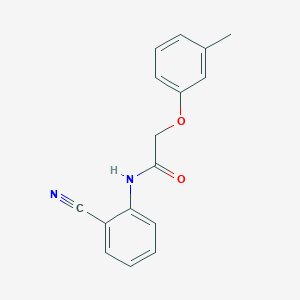


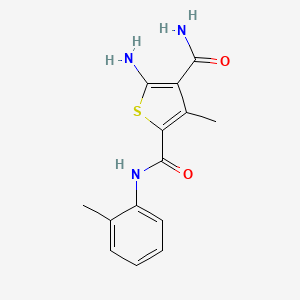
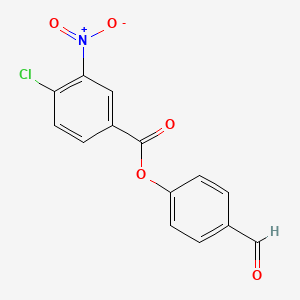
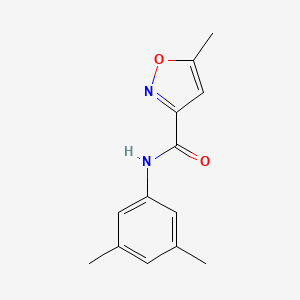
![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)

![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
